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A comprehensive review of existing in-vitro studies reveals that deoxyandrographolide, a

primary active constituent of the medicinal plant Andrographis paniculata, demonstrates

significant inhibitory effects on key cytochrome P450 (CYP) enzymes. This guide synthesizes

available data to offer a comparative perspective for researchers and drug development

professionals on its potential for herb-drug interactions.

Deoxyandrographolide and its parent compound, andrographolide, have been shown to

inhibit several CYP isoforms, most notably CYP3A4, CYP1A2, and CYP2D6.[1] The inhibitory

action on these enzymes, which are responsible for the metabolism of a vast array of

therapeutic drugs, underscores the importance of considering potential pharmacokinetic

interactions when co-administering Andrographis paniculata extracts or its isolated compounds

with conventional medications.[2][3]

Comparative Inhibition Data
The following table summarizes the available quantitative data on the inhibition of various

human cytochrome P450 isoforms by deoxyandrographolide and related compounds from

Andrographis paniculata.
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Compound
CYP
Isoform

Test
System

Inhibition
Metric
(Ki/IC50)

Mode of
Inhibition

Reference

14-Deoxy-

11,12-

didehydroand

rographolide

CYP3A4 HepG2 cells

>50%

reduction in

mRNA/protei

n

PXR

Antagonism
[1]

14-Deoxy-

11,12-

didehydroand

rographolide

CYP1A2 HepG2 cells

mRNA &

protein

inhibition

- [1]

14-Deoxy-

11,12-

didehydroand

rographolide

CYP2D6 HepG2 cells

mRNA &

protein

inhibition

- [1]

Andrographol

ide
CYP3A4 Caco-2 cells

Significant

mRNA/protei

n down-

regulation

- [4]

Andrographol

ide
CYP2E1 (rat)

Rat liver

microsomes
Ki = 61.1 µM

Weak

inhibitor
[5]

Andrographol

ide

CYP2E1

(human)

Human liver

microsomes

No significant

effect
- [5]

Andrographis

paniculata

Extract (APE)

CYP1A2
Human liver

microsomes

Ki = 24.46

µM

Noncompetiti

ve
[5]

Andrographis

paniculata

Extract (APE)

CYP2C9
Human liver

microsomes
Ki = 7.51 µM Mixed [5]

Andrographis

paniculata

Extract (APE)

CYP3A4
Human liver

microsomes

Ki = 25.43

µM
Competitive [5]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/21219911/
https://pubmed.ncbi.nlm.nih.gov/21219911/
https://pubmed.ncbi.nlm.nih.gov/21219911/
https://pubmed.ncbi.nlm.nih.gov/21925256/
https://pubmed.ncbi.nlm.nih.gov/18053665/
https://pubmed.ncbi.nlm.nih.gov/18053665/
https://pubmed.ncbi.nlm.nih.gov/18053665/
https://pubmed.ncbi.nlm.nih.gov/18053665/
https://pubmed.ncbi.nlm.nih.gov/18053665/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Data for deoxyandrographolide is often presented as 14-Deoxy-11,12-

didehydroandrographolide in the literature.

Mechanism of Inhibition
Studies suggest that the inhibitory mechanism of these diterpenoids, particularly on CYP3A4,

may involve the Pregnane X Receptor (PXR). 14-Deoxy-11,12-didehydroandrographolide has

been shown to bind to the PXR ligand-binding domain, thereby antagonizing its function and

leading to a downstream decrease in CYP3A4 expression.[1][2] This interaction is a critical

consideration for predicting drug interactions, as PXR regulates the expression of numerous

drug-metabolizing enzymes and transporters.
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Mechanism of PXR-mediated CYP3A4 inhibition.

Experimental Protocols
The evaluation of CYP inhibition by deoxyandrographolide and related compounds typically

involves in-vitro assays using human liver microsomes or cell-based models like HepG2 and

Caco-2 cells.[1][4][5]
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Objective: To determine the inhibitory potential and kinetics (IC50, Ki) of a test compound on

specific human CYP450 isoforms.

Materials:

Test compound (e.g., Deoxyandrographolide)

Human Liver Microsomes (HLM) or recombinant CYP enzymes

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate

dehydrogenase)

Specific CYP isoform probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for

CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19,

Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

Known specific inhibitors for each isoform (as positive controls)

Phosphate buffer

Acetonitrile or Methanol (for quenching reaction)

LC-MS/MS system

Procedure:

Preparation: A pre-incubation mixture is prepared containing human liver microsomes,

phosphate buffer, and a series of concentrations of the test compound

(deoxyandrographolide). A control incubation contains the vehicle (e.g., DMSO) instead of

the test compound.

Initiation: The reaction is initiated by adding the specific probe substrate and the NADPH

regenerating system.

Incubation: The mixture is incubated at 37°C for a specific time, allowing the enzymatic

reaction to proceed.
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Termination: The reaction is stopped (quenched) by adding a cold organic solvent like

acetonitrile.

Analysis: The samples are centrifuged, and the supernatant is analyzed using a validated

LC-MS/MS method to quantify the formation of the specific metabolite from the probe

substrate.

Data Calculation: The rate of metabolite formation in the presence of the test compound is

compared to the vehicle control. The IC50 value (the concentration of the test compound that

causes 50% inhibition of enzyme activity) is then calculated by fitting the data to a suitable

model.[6][7][8] Further kinetic studies can be performed to determine the inhibition constant

(Ki) and the mode of inhibition (e.g., competitive, non-competitive, mixed).

For cell-based assays (e.g., HepG2), the protocol involves treating the cells with the test

compound for a specified period, followed by assessing changes in CYP mRNA and protein

expression levels using quantitative RT-PCR and Western blot analysis, respectively.[1]

Enzyme activity is also measured using methods like the P450-Glo™ Assays.[1]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.creative-bioarray.com/services/cytochrome-p450-inhibition-assay.htm
https://experiments.springernature.com/articles/10.1007/978-1-0716-1542-3_6
https://www.evotec.com/uploads/download-files/Cyprotex_Cytochrome_P450_Inhibition_Product_Sheet.pdf
https://pubmed.ncbi.nlm.nih.gov/21219911/
https://pubmed.ncbi.nlm.nih.gov/21219911/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CYP450 Inhibition Assay Workflow
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General workflow for an in-vitro CYP450 inhibition assay.
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Conclusion
The available evidence strongly suggests that deoxyandrographolide and related compounds

from Andrographis paniculata are inhibitors of major human cytochrome P450 enzymes. The

inhibition of CYP3A4, CYP2C9, and CYP1A2 is of particular clinical relevance.[2][5]

Professionals in drug development and clinical research should exercise caution and consider

dedicated drug-drug interaction studies when investigating formulations containing these

compounds, especially for drugs that are substrates of the aforementioned CYP isoforms.

Further research is warranted to fully elucidate the inhibitory profiles and clinical significance of

these interactions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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